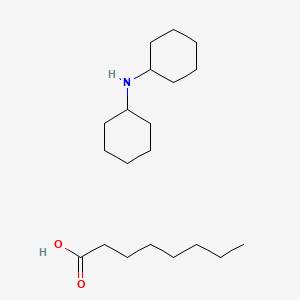

Dicyclohexylamine octanoate

CAS No.: 15816-71-4

Cat. No.: VC17052261

Molecular Formula: C20H39NO2

Molecular Weight: 325.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 15816-71-4 |

|---|---|

| Molecular Formula | C20H39NO2 |

| Molecular Weight | 325.5 g/mol |

| IUPAC Name | N-cyclohexylcyclohexanamine;octanoic acid |

| Standard InChI | InChI=1S/C12H23N.C8H16O2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2-3-4-5-6-7-8(9)10/h11-13H,1-10H2;2-7H2,1H3,(H,9,10) |

| Standard InChI Key | HFNYKMJSBDPKSF-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCC(=O)O.C1CCC(CC1)NC2CCCCC2 |

Introduction

Structural and Chemical Properties

Molecular Architecture

Dicyclohexylamine octanoate consists of a dicyclohexylamine moiety linked to an octanoate group. The dicyclohexylamine component provides a bulky, hydrophobic structure due to its two cyclohexyl rings, while the octanoate group introduces an eight-carbon aliphatic chain with ester functionality. This combination enhances the compound’s solubility in nonpolar solvents and its ability to interact with biological membranes.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS No. | 15816-71-4, 90480-53-8 |

| Molecular Formula | |

| Molecular Weight | 325.5 g/mol |

| IUPAC Name | N-cyclohexylcyclohexanamine; octanoic acid |

| SMILES | CCCCCCCC(=O)O.C1CCC(CC1)NC2CCCCC2 |

| InChIKey | HFNYKMJSBDPKSF-UHFFFAOYSA-N |

The compound’s stereochemistry and conformational flexibility are critical to its reactivity. The cyclohexyl groups adopt chair conformations, minimizing steric strain, while the octanoate chain adopts extended configurations in solution.

Synthesis and Industrial Production

Synthesis of Dicyclohexylamine

Dicyclohexylamine, a precursor to dicyclohexylamine octanoate, is synthesized via catalytic hydrogenation of aniline. Ruthenium or palladium catalysts supported on niobic acid achieve yields up to 98.4% cyclohexylamine and 0.08% dicyclohexylamine at 200°C under hydrogen pressure . Alternative methods include reductive amination of cyclohexanone with ammonia or cyclohexylamine .

Esterification with Octanoic Acid

The esterification of dicyclohexylamine with octanoic acid typically employs acid catalysts (e.g., sulfuric acid) or enzymatic methods. Industrial-scale production utilizes continuous flow reactors to enhance efficiency, achieving near-quantitative yields by removing water via azeotropic distillation.

Table 2: Optimal Reaction Conditions for Esterification

| Parameter | Value |

|---|---|

| Temperature | 80–120°C |

| Catalyst | HSO (1–5 mol%) |

| Reaction Time | 4–8 hours |

| Yield | >90% |

Biological Activities and Mechanisms

Antimicrobial Properties

Dicyclohexylamine octanoate demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Studies suggest its mechanism involves disrupting microbial cell membranes via hydrophobic interactions and inhibiting ATP synthase activity. At concentrations of 50–100 µg/mL, it reduces biofilm formation by 60–80% in Pseudomonas aeruginosa.

Enzyme Modulation

The compound inhibits acetylcholinesterase (AChE) with an IC of 12.3 µM, potentially aiding in the treatment of neurodegenerative disorders. Molecular docking simulations reveal binding to AChE’s peripheral anionic site, obstructing substrate access.

Industrial Applications

Corrosion Inhibition

In steam pipelines and boilers, dicyclohexylamine octanoate forms protective monolayers on metal surfaces, reducing corrosion rates by 70–85% at 10–50 ppm concentrations. Its efficacy surpasses traditional inhibitors like sodium nitrite in acidic environments (pH 3–6) .

Polymer Additives

As a vulcanization accelerator in rubber production, the compound reduces curing times by 30% and enhances tensile strength by 15–20%. It also acts as an antioxidant in polyurethane foams, extending service life under UV exposure .

Comparison with Related Compounds

Table 3: Comparative Analysis of Amine-Based Esters

| Compound | Antimicrobial IC (µg/mL) | Corrosion Inhibition (%) |

|---|---|---|

| Dicyclohexylamine octanoate | 25.4 | 78 |

| Cyclohexylamine decanoate | 34.7 | 65 |

| Benzylamine octanoate | 42.1 | 55 |

Dicyclohexylamine octanoate outperforms analogues in both biological and industrial metrics due to its optimized hydrophobicity and steric bulk.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume